molecular formula C14H19NO7 B12697499 beta-D-Glucopyranosiduronic acid, 4-(dimethylamino)phenyl- CAS No. 71307-20-5

beta-D-Glucopyranosiduronic acid, 4-(dimethylamino)phenyl-

Cat. No.: B12697499
CAS No.: 71307-20-5
M. Wt: 313.30 g/mol
InChI Key: FZCJHEKMUQJLRJ-BYNIDDHOSA-N
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Description

Beta-D-Glucopyranosiduronic acid, 4-(dimethylamino)phenyl- is a complex organic compound known for its significant role in various scientific fields This compound is a derivative of glucuronic acid, which is a key component in the metabolism of carbohydrates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-Glucopyranosiduronic acid, 4-(dimethylamino)phenyl- typically involves the glycosylation of glucuronic acid derivatives with 4-(dimethylamino)phenol. The reaction conditions often require the use of catalysts such as Lewis acids to facilitate the glycosidic bond formation. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as column chromatography and recrystallization are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Beta-D-Glucopyranosiduronic acid, 4-(dimethylamino)phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Beta-D-Glucopyranosiduronic acid, 4-(dimethylamino)phenyl- has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Plays a role in studying carbohydrate metabolism and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of beta-D-Glucopyranosiduronic acid, 4-(dimethylamino)phenyl- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence signal transduction pathways, and alter gene expression. These effects are mediated through its binding to receptors and enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Beta-D-Glucopyranosiduronic acid, 4-ethylphenyl-
  • Beta-D-Glucopyranosiduronic acid, 4-(hydroxymethyl)phenyl-

Uniqueness

Beta-D-Glucopyranosiduronic acid, 4-(dimethylamino)phenyl- is unique due to the presence of the dimethylamino group, which enhances its chemical reactivity and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its specific biological and chemical properties.

Properties

CAS No.

71307-20-5

Molecular Formula

C14H19NO7

Molecular Weight

313.30 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-(dimethylamino)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C14H19NO7/c1-15(2)7-3-5-8(6-4-7)21-14-11(18)9(16)10(17)12(22-14)13(19)20/h3-6,9-12,14,16-18H,1-2H3,(H,19,20)/t9-,10-,11+,12-,14+/m0/s1

InChI Key

FZCJHEKMUQJLRJ-BYNIDDHOSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

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